molecular formula C18H26O2 B1204567 (3aS,3bR,9aS,9bR,11aS)-11a-methyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-dione

(3aS,3bR,9aS,9bR,11aS)-11a-methyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-dione

Cat. No.: B1204567
M. Wt: 274.4 g/mol
InChI Key: CRDKSBHJIGNEOH-LJRKRDDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrane-3,17-dione is a steroidal compound belonging to the class of organic compounds known as estrogens and derivatives. These compounds are characterized by a structure containing a 3-hydroxylated estrane. Estrane-3,17-dione is a potent inhibitor of isomerase and has significant biochemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of estrane-3,17-dione typically involves several steps, including Grignard reactions, oxidation, hydrolysis, and cyclization reactions. One common synthetic route starts with the A-ring degradation product as the initial raw material. The process involves the conversion of this raw material through Grignard reaction, oxidation, hydrolysis, and tandem cyclization reactions .

Industrial Production Methods

Industrial production methods for estrane-3,17-dione often utilize similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, minimal environmental impact, and high yield. The use of less toxic chemicals and efficient reaction conditions are prioritized to ensure safety and sustainability .

Chemical Reactions Analysis

Types of Reactions

Estrane-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of estrane-3,17-dione can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Estrane-3,17-dione has a wide range of scientific research applications, including:

Mechanism of Action

Estrane-3,17-dione exerts its effects by inhibiting isomerase, an enzyme involved in the conversion of one isomer to another. This inhibition affects various molecular targets and pathways, including the steroid delta-isomerase pathway. The compound binds to the active site of the enzyme, preventing it from catalyzing the isomerization reaction .

Comparison with Similar Compounds

Estrane-3,17-dione is unique compared to other similar compounds due to its potent isomerase inhibition. Similar compounds include:

Estrane-3,17-dione stands out due to its specific inhibitory action on isomerase, making it a valuable compound in biochemical and pharmacological research.

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(8R,9R,10S,13S,14S)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11?,13-,14+,15+,16-,18-/m0/s1

InChI Key

CRDKSBHJIGNEOH-LJRKRDDSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@H]3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4

Synonyms

5alpha-estrane-3,17-dione
estrane-3,17-dione

Origin of Product

United States

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